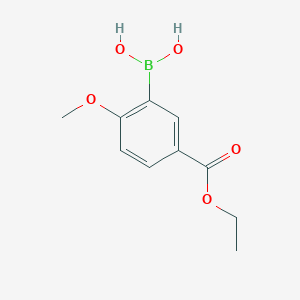

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid

Descripción

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS: 957062-53-2) is a boronic acid derivative featuring an ethoxycarbonyl (-COOEt) group at the 5-position and a methoxy (-OCH₃) group at the 2-position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl systems . The ethoxycarbonyl group introduces both steric bulk and electron-withdrawing characteristics, influencing the compound’s reactivity and solubility in organic solvents.

Propiedades

IUPAC Name |

(5-ethoxycarbonyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-3-16-10(12)7-4-5-9(15-2)8(6-7)11(13)14/h4-6,13-14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQFBMDJWJUGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656915 | |

| Record name | [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-53-2 | |

| Record name | 1-Ethyl 3-borono-4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethoxycarbonyl)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Diethyl 4-bromophthalate is a common starting material for related aromatic derivatives, as described in research on aromatic polyimides synthesis. This compound can be functionalized to introduce methoxy groups and subsequently converted to boronic acids.

- Arylboronic acid derivatives can be prepared through palladium-catalyzed borylation of aryl halides or via lithiation-borylation sequences.

Palladium-Catalyzed Borylation

A widely used method for preparing arylboronic acids involves palladium-catalyzed cross-coupling reactions:

-

- An aryl halide (e.g., 5-bromo-2-methoxybenzoate ester) is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) and at elevated temperatures (80–100 °C).

- After the coupling, the pinacol boronate ester intermediate is hydrolyzed under acidic or basic conditions to yield the free boronic acid.

-

- High regioselectivity and functional group tolerance (e.g., ester and methoxy groups remain intact).

- Scalable and reproducible for laboratory and industrial synthesis.

Alternative Routes: Lithiation and Borylation

- Directed ortho-lithiation of methoxy-substituted aromatic esters followed by quenching with trialkyl borates can yield boronic acids after acidic workup.

- This method requires careful temperature control (often -78 °C) and anhydrous conditions to prevent side reactions.

Purification and Characterization

- Purification is commonly achieved by recrystallization or silica gel chromatography using solvents such as dichloromethane or ethyl acetate.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm boronic acid and ester functionalities.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The synthesis of this compound is often integrated into multi-step syntheses for advanced materials like aromatic polyimides, where the boronic acid serves as a coupling partner.

- The presence of the ethoxycarbonyl group requires careful reaction condition optimization to avoid ester hydrolysis or transesterification.

- Boronic acids are sensitive to moisture and air; thus, storage under dry conditions at 2–8 °C is recommended to maintain purity (>95%).

- Computational data suggest the compound has moderate polarity (TPSA ~76 Ų) and low logP (-0.45), indicating good solubility in polar organic solvents, facilitating purification and reactions.

Análisis De Reacciones Químicas

Types of Reactions

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts are commonly used in Suzuki coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Formation of boronic esters.

Reduction: Formation of alcohols.

Substitution: Formation of biaryl compounds through Suzuki coupling.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

The synthesis of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid can be achieved through various methods, including:

- Borylation Reactions : Utilizing boron reagents to introduce the boronic acid functionality into aromatic compounds.

- Esterification : The ethoxycarbonyl group can be introduced via esterification reactions involving carboxylic acids and alcohols.

Reactions Involving this compound

- Cross-Coupling Reactions : This compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are crucial in drug development.

- Nucleophilic Substitution : The methoxy group can be substituted with various nucleophiles, allowing for the diversification of products.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo cross-coupling reactions enables the formation of complex molecules that are essential in drug discovery.

Agrochemical Synthesis

In agrochemistry, this boronic acid derivative is utilized in the development of herbicides and pesticides. Its reactivity allows for the modification of active ingredients, enhancing their efficacy and selectivity.

Material Science

The compound is also being explored for applications in material science, particularly in the synthesis of polymers and nanomaterials. Its unique properties facilitate the creation of advanced materials with tailored functionalities.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Synthesis of Biaryl Compounds via Suzuki Coupling | Pharmaceutical Synthesis | Demonstrated that this compound effectively couples with aryl halides to produce biaryl derivatives with high yields. |

| Development of Selective Herbicides | Agrochemical Research | The compound was modified to enhance herbicidal activity against specific weed species while minimizing impact on crops. |

| Fabrication of Functional Polymers | Material Science | Showed potential for use in creating polymers with enhanced thermal stability and mechanical properties through copolymerization techniques. |

Mecanismo De Acción

The mechanism of action of 5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and inhibitors. The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly impact the efficacy of boronic acids in cross-coupling reactions. Below is a comparative analysis of key analogs:

Reaction Performance in Suzuki-Miyaura Coupling

- Electron-Withdrawing Groups (EWGs):

The ethoxycarbonyl group (-COOEt) in the target compound stabilizes the boronic acid via resonance, reducing protodeboronation risks. However, its bulkiness may slow transmetallation steps compared to smaller EWGs like -Cl or -F . - Electron-Donating Groups (EDGs):

Analogs with -OCH₃ or -OEt (e.g., 5-Ethoxy-2-fluorophenylboronic acid) exhibit faster oxidative addition but may require harsher conditions due to reduced electrophilicity of the aryl halide partner .

Solubility and Handling

- The ethoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF), making the compound suitable for microwave-assisted reactions .

- 2-Methoxy-5-carboxyphenylboronic acid, with its -COOH group, is water-soluble but prone to decomposition under acidic conditions .

Research Findings and Case Studies

Microwave-Assisted Suzuki Reactions

highlights that methoxy- and benzyloxy-substituted boronic acids achieve 30–70% yields in Cu-catalyzed Suzuki reactions under microwave conditions. The target compound’s -COOEt group is expected to exhibit similar efficiency, though reaction optimization (e.g., ligand choice, temperature) may be required to offset steric effects .

Actividad Biológica

5-(Ethoxycarbonyl)-2-methoxyphenylboronic acid (CAS No. 957062-53-2) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

The compound's molecular formula is , with a molecular weight of 224.0 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 224.0 g/mol |

| IUPAC Name | This compound |

| Appearance | White solid powder |

The biological activity of boronic acids often involves their ability to interact with biological molecules, such as enzymes and receptors. The mechanism by which this compound exerts its effects is thought to involve:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that boronic acids, including this compound, possess significant anticancer properties:

- Cell Viability Studies : In vitro studies have shown that this compound can reduce the viability of cancer cells while sparing normal cells. For example, concentrations as low as 5 µM have been observed to decrease cancer cell viability significantly without affecting healthy cells adversely .

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the modulation of specific molecular targets involved in cell cycle regulation and survival pathways. Further studies are needed to elucidate the specific pathways affected.

Antimicrobial Properties

The antimicrobial activity of boronic acid derivatives has been well-documented:

- Inhibition Studies : In vitro tests have demonstrated that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm depending on the microbial species tested .

- Potential Applications : These properties suggest potential applications in developing new antimicrobial agents aimed at resistant bacterial strains.

Antioxidant Activity

The antioxidant capacity of boronic acids is another area of interest:

- Assays Conducted : Various antioxidant assays (e.g., DPPH scavenging activity) have indicated that compounds like this compound can effectively scavenge free radicals, suggesting a protective role against oxidative stress .

Case Studies and Research Findings

Several studies highlight the biological activities associated with boronic acid derivatives:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Antioxidant Properties :

Q & A

Q. Optimization Tips :

- Temperature Control : Refluxing at 80–90°C enhances reaction efficiency but risks decomposition; monitor via TLC .

- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize boronic acids during workup .

How does the ethoxycarbonyl group influence the reactivity of phenylboronic acids in cross-coupling reactions compared to other substituents?

Advanced Research Focus

The ethoxycarbonyl group (-CO₂Et) introduces steric and electronic effects:

- Electronic Effects : The electron-withdrawing nature reduces electron density at the boron atom, potentially slowing transmetalation in Suzuki reactions. This contrasts with electron-donating groups (e.g., -OMe), which enhance reactivity .

- Steric Hindrance : The bulk of -CO₂Et may impede access to the boron center, necessitating larger catalytic systems (e.g., bulky phosphine ligands) .

- Comparative Studies : Analogues like 2-Formyl-4-methoxyphenylboronic acid exhibit faster coupling rates due to reduced steric demand, highlighting the trade-off between electronic and steric factors .

What analytical techniques resolve contradictions in purity and structural data for this compound?

Q. Methodological Focus

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths and angles, resolving ambiguities in NMR or MS data .

- Multinuclear NMR : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free -B(OH)₂), while ¹H/¹³C NMR identifies substituent effects .

- HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., boroxines) under aqueous conditions .

Q. Contradiction Management :

- Hydration State Variability : Boronic acids exist in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms, which may skew elemental analysis. Use Karl-Fischer titration to assess hydration .

How can this compound be applied to study carbohydrate-protein interactions, and what experimental designs are optimal?

Biochemical Research Focus

Boronic acids form reversible diol-boronate esters, enabling dynamic studies:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran chips to measure binding kinetics with glycoproteins .

- Competitive Assays : Use fluorescently labeled carbohydrates (e.g., alizarin red S) to quantify binding affinity in buffer systems (pH 8.5–9.0) .

- Structural Insights : Compare with 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) to assess how electronic tuning affects binding specificity .

What stability challenges arise during long-term storage of this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.